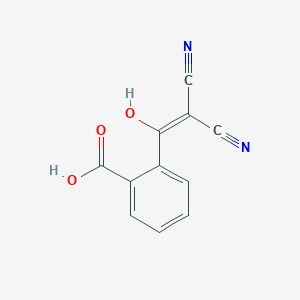
2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid: is an organic compound with the molecular formula C11H6N2O3 and a molecular weight of 214.18 g/mol This compound is characterized by the presence of a benzoic acid moiety substituted with a dicyano and a hydroxyethenyl group
Vorbereitungsmethoden
The synthesis of 2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of suitable aldehydes with hydrazides in various organic solvents . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Dicyano-1-hydroxyethenyl)benzoic acid can be compared with other similar compounds, such as 2,4-Dihydroxybenzoic acid and 3,4-Dihydroxybenzoic acid . These compounds share similar structural features but differ in their functional groups and chemical properties.
Eigenschaften
Molekularformel |
C11H6N2O3 |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
2-(2,2-dicyano-1-hydroxyethenyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O3/c12-5-7(6-13)10(14)8-3-1-2-4-9(8)11(15)16/h1-4,14H,(H,15,16) |
InChI-Schlüssel |
PVKSISXMWOURLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


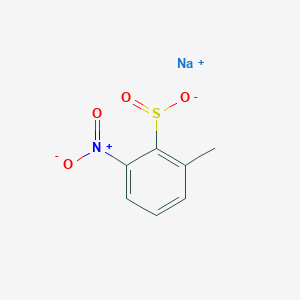
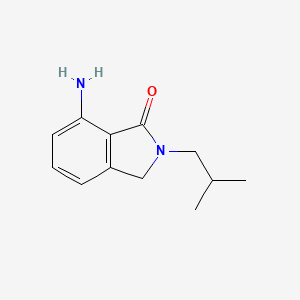
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
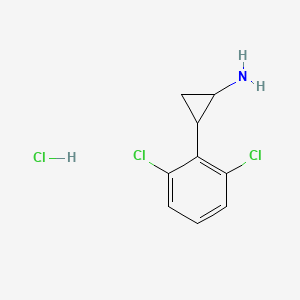
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
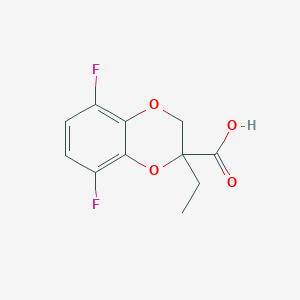
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)

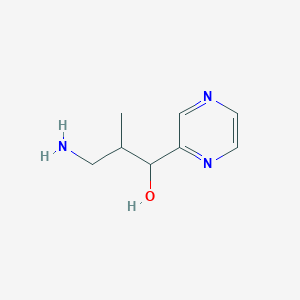

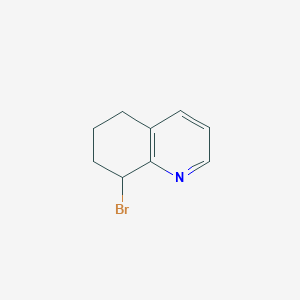
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
